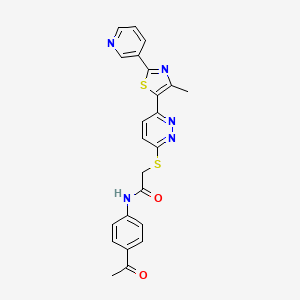

N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

This compound features a pyridazine core substituted with a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl group at position 6 and a thioacetamide linkage to a 4-acetylphenyl moiety. Its structural complexity combines pyridazine, thiazole, and pyridine rings, offering diverse interaction sites for biological targets.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S2/c1-14-22(32-23(25-14)17-4-3-11-24-12-17)19-9-10-21(28-27-19)31-13-20(30)26-18-7-5-16(6-8-18)15(2)29/h3-12H,13H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHPQBCJMSBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 461.6 g/mol. The compound features a thiazole ring, a pyridazine moiety, and an acetylphenyl group, contributing to its diverse chemical reactivity and biological properties .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : The compound's structural components suggest potential anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The presence of heterocyclic systems in the compound may enhance its antimicrobial efficacy, making it a candidate for further investigation in this area.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Thiazole and Pyridazine Rings : These rings are synthesized using established organic synthesis protocols.

- Acetylation : The acetyl group is introduced through acetic anhydride or acetyl chloride reactions.

- Thioacetamide Formation : The thio group is incorporated to form the final thioacetamide structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These findings highlight the potential of N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide as a versatile compound in medicinal chemistry.

Scientific Research Applications

Research indicates that compounds similar to N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit a range of biological activities:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Thiazole ring | Antimicrobial |

| Pyridazinone Derivatives | Pyridazine core | Anticancer |

| Benzothiazole Derivatives | Benzothiazole scaffold | Antiviral |

The intricate combination of multiple heterocyclic systems in this compound may enhance its biological activity through synergistic interactions at the molecular level. This unique arrangement allows for specific interactions that could lead to novel therapeutic applications not fully realized by simpler analogs.

Anticancer Properties

Studies have shown that compounds containing thiazole and pyridazine moieties can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Inhibitors of CDKs are considered valuable targets for cancer therapy. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines by inhibiting CDK4 and CDK6 activities .

Antimicrobial Activity

The presence of the thiazole ring in the compound has been associated with antimicrobial properties. Compounds that incorporate thiazole structures are often investigated for their ability to combat bacterial and fungal infections. This makes this compound a candidate for further exploration in the development of new antimicrobial agents .

Antiviral Potential

Research into related benzothiazole derivatives has indicated antiviral activity, suggesting that the thiazole component in this compound may also confer similar properties. This opens avenues for investigating its effectiveness against viral pathogens.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-y)thiazol-5-y)pyridazin-3-y)thio)acetamide:

- A study demonstrated that derivatives showed significant inhibition against human cancer cell lines such as HepG2 and MDA-MB-231, indicating their potential as anticancer agents .

- Another investigation highlighted the antimicrobial effects of thiazole-containing compounds against various bacterial strains, suggesting a broad spectrum of activity that warrants further exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Group Variants

N-(4-Bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Key Difference : The 4-acetylphenyl group is replaced with 4-bromophenyl.

- Impact : Bromine, a stronger electron-withdrawing group than acetyl, increases molecular weight (MW) and polarizability. This substitution may enhance halogen bonding but reduce solubility compared to the acetyl derivative .

N-(4-Methoxyphenyl) Analogs (e.g., 5h in )

- Key Difference : Methoxy groups are electron-donating, contrasting with acetyl’s electron-withdrawing nature.

Heterocyclic Core Modifications

Imidazo[2,1-b]thiazole Derivatives (e.g., 5k–5n in )

- Key Difference : Pyridazine is replaced with imidazo[2,1-b]thiazole fused rings.

- Impact : Imidazo[2,1-b]thiazole offers planar rigidity, enhancing π-π stacking but reducing conformational flexibility. Melting points for these analogs (80–118°C) are lower than typical pyridazine derivatives (e.g., 215–218°C for 5f in ), suggesting differences in crystallinity .

Triazole-Containing Analogs (e.g., 6a in )

- Key Difference : Pyridazine and thiazole are replaced with 1,2,4-triazole.

- However, reduced aromaticity may weaken hydrophobic interactions .

Acyl Group Variations

Propanamide Derivatives (e.g., P6 in )

- Key Difference : Acetamide (–CH2CO–) is extended to propanamide (–CH2CH2CO–).

- Impact : Longer acyl chains may improve membrane permeability but increase susceptibility to enzymatic degradation. For example, Reference P6 (MW 437.3 g/mol) has higher lipophilicity (LogP ~3.5) than the target compound (estimated LogP ~2.8) .

Physicochemical and Spectral Data Comparison

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a pyridazine ring linked via a thioether bridge to a thiazole moiety substituted with pyridine and methyl groups, while the acetamide group is attached to a 4-acetylphenyl ring. The pyridazine core enhances π-π stacking with biological targets, the thiazole-pyridine unit may mediate kinase inhibition, and the acetylphenyl group improves lipophilicity for membrane permeability. Structural analogs with similar heterocycles (e.g., thieno[2,3-d]pyrimidine) show antimicrobial and anticancer activities, suggesting comparable mechanisms .

Basic: What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

Thioether formation : Reacting 6-chloropyridazine derivatives with thiol-containing intermediates (e.g., 4-methyl-2-(pyridin-3-yl)thiazole-5-thiol) under basic conditions (e.g., K₂CO₃ in acetone) .

Acetamide coupling : Using carbodiimide-based coupling agents to attach the acetylphenyl group to the pyridazine-thioether intermediate.

Purification : Recrystallization from ethanol or chromatography (silica gel) to achieve >95% purity .

Advanced: How can researchers optimize reaction yields in the thioether formation step?

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group .

- Catalysts : Adding catalytic KI accelerates displacement reactions in chloropyridazine intermediates .

- Temperature control : Maintaining 60–80°C balances reaction rate and byproduct suppression .

- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How do structural analogs differ in bioactivity, and what design principles can be inferred?

Comparative studies of analogs (e.g., thieno[2,3-d]pyrimidine vs. pyridazine derivatives) reveal:

- Thiazole-pyridine hybrids : Exhibit stronger kinase inhibition (IC₅₀ < 1 µM) due to enhanced hydrogen bonding with ATP-binding pockets .

- Electron-withdrawing groups (e.g., acetylphenyl): Improve metabolic stability but may reduce solubility.

- Data contradiction : Some analogs show high in vitro activity but poor in vivo efficacy, suggesting the need for prodrug strategies or formulation optimization .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thioether linkage and acetyl group placement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₆O₂S₂) and detects trace impurities .

- X-ray crystallography : Resolves stereochemical uncertainties in crystalline forms, critical for SAR studies .

Basic: What are the primary challenges in characterizing this compound’s stability?

- Hydrolytic degradation : The thioether bridge is prone to oxidation; stability studies under accelerated conditions (40°C/75% RH) are recommended .

- Photodegradation : UV-vis spectroscopy reveals decomposition under light, necessitating amber glass storage .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence-based ATP competition assays .

- Molecular docking : Simulate binding poses with software like AutoDock Vina to identify critical interactions (e.g., pyridazine stacking with Phe residues) .

- Mutagenesis studies : Engineer enzyme variants to confirm residue-specific binding effects .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

- Hepatotoxicity : Use HepG2 cells to assess CYP450 inhibition and mitochondrial toxicity (MTT assay) .

- Cardiotoxicity : hERG channel inhibition assays predict QT prolongation risks .

Advanced: How can contradictory data between computational predictions and experimental results be reconciled?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Solutions include:

- Molecular dynamics simulations : Model protein-ligand dynamics over 100+ ns to capture conformational changes .

- Alchemical free-energy calculations : Improve binding affinity predictions using FEP/MBAR methods .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

- Salt formation : Improve solubility via hydrochloride salts.

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life .

- Prodrug design : Mask polar groups (e.g., acetyl) with ester linkages for intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.